2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine
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Overview
Description
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine is a chemical compound with the molecular formula C₁₀H₁₇N₃ It is a cyclopropane derivative with a pyrazole ring substituted at the fourth position by a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Substitution with Butyl Group: The pyrazole ring is then substituted with a butyl group at the fourth position using appropriate alkylation reactions.
Cyclopropanation: The final step involves the cyclopropanation of the substituted pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps include:
Bulk Synthesis of Pyrazole Intermediates: Large-scale synthesis of pyrazole intermediates using batch reactors.
Continuous Flow Alkylation: Continuous flow processes for the alkylation step to ensure consistent product quality.
Cyclopropanation in Flow Reactors: Utilizing flow reactors for the cyclopropanation step to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system-active drugs.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry research.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine: Similar structure but with a methyl group instead of a butyl group.
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropylamine: Similar structure but with a cyclopropylamine group instead of a cyclopropanamine group.
1-Boc-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative with a boronic acid ester group.
Uniqueness
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a pyrazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(1-butylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-2-3-4-13-7-8(6-12-13)9-5-10(9)11/h6-7,9-10H,2-5,11H2,1H3 |
InChI Key |
ILFHWENWZLKAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=N1)C2CC2N |
Origin of Product |
United States |
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